molecular formula C19H28N2OS B12527687 4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol CAS No. 717915-85-0

4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol

Cat. No.: B12527687
CAS No.: 717915-85-0
M. Wt: 332.5 g/mol
InChI Key: FBBHSSXFCYJCBE-LLVKDONJSA-N
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Description

4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol is a complex organic compound with a unique structure that includes a thiazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated phenols or thiazoles.

Scientific Research Applications

4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol is unique due to its specific structure, which includes a thiazole ring and a phenol group. This structure imparts unique chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

CAS No.

717915-85-0

Molecular Formula

C19H28N2OS

Molecular Weight

332.5 g/mol

IUPAC Name

4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol

InChI

InChI=1S/C19H28N2OS/c1-11(20)17-21-15(10-23-17)12-8-13(18(2,3)4)16(22)14(9-12)19(5,6)7/h8-11,22H,20H2,1-7H3/t11-/m1/s1

InChI Key

FBBHSSXFCYJCBE-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N

Canonical SMILES

CC(C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N

Origin of Product

United States

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